Formaldehyde dehydrogenase
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Overview
Description
Formaldehyde dehydrogenase is an enzyme that catalyzes the oxidation of formaldehyde to formate. This enzyme is part of the oxidoreductase family, specifically those acting on the aldehyde or oxo group of donors with NAD+ or NADP+ as acceptors. It plays a crucial role in the metabolism of formaldehyde, a common environmental pollutant and metabolic byproduct .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde dehydrogenase can be purified from various sources, including human liver and yeast. The purification process typically involves multiple steps of column chromatography, including ion-exchange and gel filtration chromatography .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The enzyme is expressed in host organisms such as yeast or bacteria, which are then cultured in large bioreactors. The enzyme is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Formaldehyde dehydrogenase primarily catalyzes oxidation reactions. The enzyme converts formaldehyde into formate in the presence of NAD+ and water, producing NADH and a proton as byproducts .
Common Reagents and Conditions:
Substrates: Formaldehyde, NAD+, and water.
Products: Formate, NADH, and a proton.
Conditions: The reaction typically occurs at physiological pH and temperature.
Major Products: The major product of the reaction catalyzed by this compound is formate .
Scientific Research Applications
Formaldehyde dehydrogenase has a wide range of applications in scientific research:
Chemistry: Used in the study of formaldehyde metabolism and detoxification.
Mechanism of Action
Formaldehyde dehydrogenase catalyzes the oxidation of formaldehyde to formate. The enzyme binds to formaldehyde and NAD+, facilitating the transfer of electrons from formaldehyde to NAD+, resulting in the formation of NADH and formate . This process also involves the decomposition of S-nitrosoglutathione, indirectly regulating cellular protein S-nitrosation .
Comparison with Similar Compounds
Alcohol Dehydrogenase: Catalyzes the oxidation of alcohols to aldehydes or ketones.
Aldehyde Dehydrogenase: Catalyzes the oxidation of aldehydes to carboxylic acids.
Formate Dehydrogenase: Catalyzes the oxidation of formate to carbon dioxide.
Uniqueness: Formaldehyde dehydrogenase is unique in its ability to specifically oxidize formaldehyde to formate, a critical step in formaldehyde detoxification. Unlike alcohol dehydrogenase and aldehyde dehydrogenase, this compound requires NAD+ and reduced glutathione for its activity .
Biological Activity
Formaldehyde dehydrogenase (FDH) is an enzyme that plays a critical role in the metabolism of formaldehyde, a toxic compound that can arise from various biological and environmental sources. This enzyme catalyzes the oxidation of formaldehyde to formic acid, thereby facilitating detoxification and metabolic processes in various organisms. Understanding the biological activity of FDH is essential for elucidating its role in both health and disease, as well as its potential applications in biotechnology.
Enzymatic Activity
FDH primarily functions to convert formaldehyde into formic acid using NAD+ as a cofactor. This reaction is crucial for detoxifying formaldehyde, which can be harmful at elevated levels. The enzymatic reaction can be summarized as follows:
This conversion is not only significant for detoxification but also plays a role in cellular metabolism, particularly in organisms such as bacteria and mammals.
Genetic Variability
Genetic polymorphisms in the FDH gene have been linked to variations in enzymatic activity among individuals. These polymorphisms can influence susceptibility to formaldehyde toxicity and may have implications for diseases associated with formaldehyde exposure, including certain cancers .
Case Study 1: Human Liver FDH Activity
Research on human liver FDH has demonstrated a specific activity of approximately 3.20 i.u. per mg of protein, indicating its efficiency in metabolizing formaldehyde . This study highlights the importance of FDH in human physiology, particularly in detoxifying environmental exposures.
Case Study 2: Role in Memory Formation
A study involving mice showed that endogenous formaldehyde acts as a memory-related molecule, with FDH being specifically expressed in the hippocampus and cortex. Knockout experiments revealed that the absence of FDH led to visual memory deficits, suggesting its critical role in cognitive functions .
Case Study 3: Fungal Pathogenicity
In the context of plant pathogens, the this compound SsFdh1 from Sclerotinia sclerotiorum has been shown to be involved in formaldehyde detoxification and nitrogen metabolism. Deletion of the Ssfdh1 gene resulted in impaired sclerotium development and pathogenicity, underscoring the enzyme's importance in fungal biology .
Enzyme Purification and Characterization
FDH can be purified from various sources, including Burkholderia multivorans, using techniques such as affinity chromatography and ion exchange chromatography. The purified enzyme exhibits a molecular weight of approximately 41.5 kDa and shows high specificity for its substrates .
Inhibition Studies
Inhibition studies have identified several compounds that can inhibit FDH activity, which may have therapeutic implications. For instance, certain metal complexes have been shown to affect FDH activity, suggesting potential avenues for drug development targeting formaldehyde metabolism .
Data Table: Summary of FDH Characteristics
Characteristic | Value |
---|---|
Source | Human liver / Burkholderia |
Molecular Weight | ~41.5 kDa |
Specific Activity | 3.20 i.u./mg protein |
Cofactor | NAD+ |
Reaction Products | Formic acid |
Properties
CAS No. |
9028-84-6 |
---|---|
Molecular Formula |
C72H126N6O6 |
Molecular Weight |
1171.8 g/mol |
IUPAC Name |
1-[7-(2-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(3-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;1-[7-(4-tert-butylphenyl)-7-oxoheptan-2-yl]-3-pentan-2-ylurea;methane |
InChI |
InChI=1S/3C23H38N2O2.3CH4/c1-7-12-17(2)24-22(27)25-18(3)13-8-11-16-21(26)19-14-9-10-15-20(19)23(4,5)6;1-7-11-17(2)24-22(27)25-18(3)12-8-9-15-21(26)19-13-10-14-20(16-19)23(4,5)6;1-7-10-17(2)24-22(27)25-18(3)11-8-9-12-21(26)19-13-15-20(16-14-19)23(4,5)6;;;/h9-10,14-15,17-18H,7-8,11-13,16H2,1-6H3,(H2,24,25,27);10,13-14,16-18H,7-9,11-12,15H2,1-6H3,(H2,24,25,27);13-18H,7-12H2,1-6H3,(H2,24,25,27);3*1H4 |
InChI Key |
HYWLAECHWBSYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC(=CC=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=CC=C1C(C)(C)C |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
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